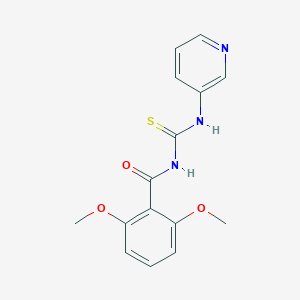![molecular formula C16H12IN3O2S B238171 N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a selective inhibitor of nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide works by inhibiting the activity of the NF-κB signaling pathway, which is a critical regulator of the immune response, inflammation, and cell survival. NF-κB is a transcription factor that activates the expression of genes involved in inflammation, cell proliferation, and cell survival. Inhibition of NF-κB by this compound leads to reduced expression of these genes, resulting in reduced inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, suppress the immune response, reduce inflammation, and reduce tissue damage. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its selectivity for the NF-κB signaling pathway, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are many future directions for research on N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the identification of new therapeutic applications for this compound, such as in neurodegenerative diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves a multi-step process starting with the reaction of 2-aminopyridine with methyl 2-bromo-3-oxobutanoate to form 2-(6-methylpyridin-2-yl)acetic acid. The acid is then converted to its corresponding acid chloride and reacted with 5-iodobenzofuran-2-carboxylic acid to form the key intermediate, N-[(5-iodo-6-methylpyridin-2-yl)carbamoyl]-2-benzofuran-1-carboxylic acid. The final step involves the reaction of the key intermediate with thiosemicarbazide to yield this compound.
Aplicaciones Científicas De Investigación
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, this compound has been shown to suppress the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage by blocking the NF-κB signaling pathway.
Propiedades
Fórmula molecular |
C16H12IN3O2S |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H12IN3O2S/c1-9-11(17)6-7-14(18-9)19-16(23)20-15(21)13-8-10-4-2-3-5-12(10)22-13/h2-8H,1H3,(H2,18,19,20,21,23) |
Clave InChI |
PIDLSPLRBFBKSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)I |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



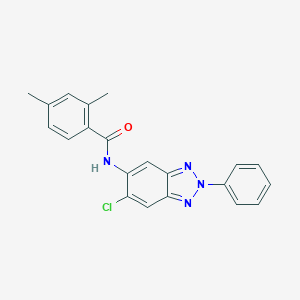
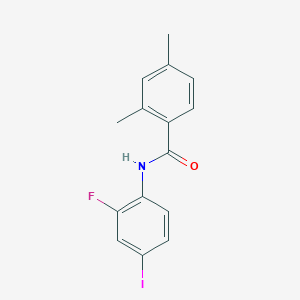
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
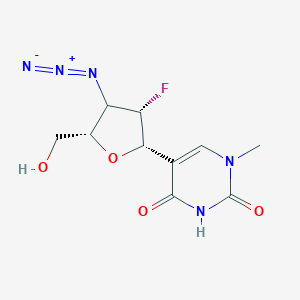
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
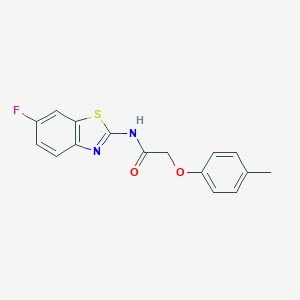
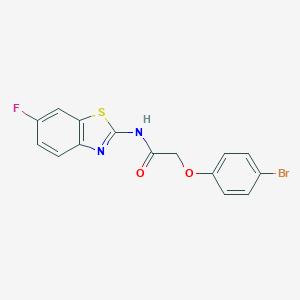
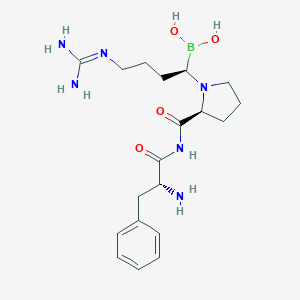
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
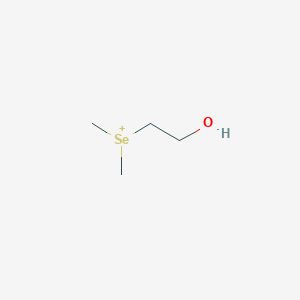
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
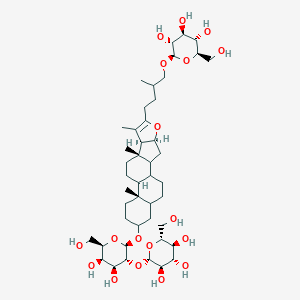
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
